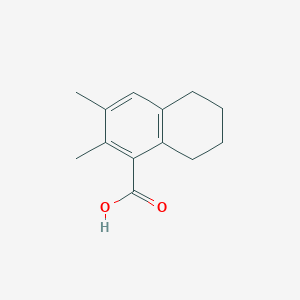

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

CAS No.: 856072-23-6

Cat. No.: VC7219153

Molecular Formula: C13H16O2

Molecular Weight: 204.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856072-23-6 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.269 |

| IUPAC Name | 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | WAEMYDMEPZEMHF-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(CCCC2)C(=C1C)C(=O)O |

Introduction

The methyl groups at positions 2 and 3 introduce steric effects that may influence both reactivity and crystallinity compared to the parent compound .

Synthetic Pathways and Optimization

While no direct synthesis of 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been reported, analogous methods for related tetrahydronaphthalene derivatives provide a framework for its preparation.

Friedel-Crafts Acylation and Alkylation

A plausible route involves the Friedel-Crafts alkylation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid precursors. For example, BF₃·Et₂O-mediated reactions with methylating agents could introduce methyl groups at positions 2 and 3, as demonstrated in the synthesis of cacalol derivatives . Key steps include:

-

Epoxide Formation: (S)-4,5-Epoxy-(2E)-pentenoate intermediates react with methyl-substituted arenes under Lewis acid catalysis to install substituents .

-

Hydrogenation: Partial hydrogenation of the naphthalene ring using Pd/C or Ni catalysts under H₂ pressure.

-

Carboxylic Acid Functionalization: Oxidation of pre-installed aldehyde or alcohol groups to carboxylic acids using KMnO₄ or CrO₃ .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Estimate |

|---|---|---|

| Methyl Group Installation | BF₃·Et₂O, CH₃I, 0°C–rt, 12h | 60–70% |

| Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOAc, 24h | 85–90% |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O/acetone, reflux | 75–80% |

Steric hindrance from the 2,3-dimethyl groups may necessitate longer reaction times or elevated temperatures compared to unsubstituted analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm; methyl carbons at δ 20–25 ppm .

Infrared Spectroscopy (IR)

Strong absorption bands at:

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

The 2,3-dimethyl substitution likely improves membrane permeability in biological systems compared to the parent carboxylic acid.

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods for methyl group installation remains critical. Asymmetric synthesis routes, such as chiral Lewis acid catalysis, could yield enantiomerically pure forms .

-

Biological Screening: Prioritize in vitro assays against drug-resistant bacterial strains and cancer cell lines.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume